molecular formula C21H18FN3O2S B2878665 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 932996-03-7

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2878665
CAS No.: 932996-03-7
M. Wt: 395.45
InChI Key: IUGXHFHTBYRTGQ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the imidazo[2,1-b][1,3]thiazole core.

    Attachment of the 2-methoxy-5-methylphenyl group: This can be done through an amide coupling reaction using appropriate carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • 6-(4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

The uniqueness of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-12-4-9-18(27-3)16(10-12)23-20(26)19-13(2)25-11-17(24-21(25)28-19)14-5-7-15(22)8-6-14/h4-11H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGXHFHTBYRTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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